molecular formula C19H13N3O4 B5172217 (5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate

Cat. No.: B5172217
M. Wt: 347.3 g/mol
InChI Key: GDXNEUSOWIYMDE-UHFFFAOYSA-N
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Description

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate: is a complex organic compound that belongs to the class of oxadiazole derivatives. This compound features a phenyl group attached to an oxadiazole ring, which is further connected to a quinoline moiety with a hydroxyl and carboxylate group. Due to its unique structure, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the formation of the oxadiazole ring. This involves the cyclization of a hydrazine derivative with a carboxylic acid or its derivatives under acidic or basic conditions.

  • Microwave-Assisted Synthesis: This modern technique uses microwave radiation to accelerate the reaction, providing a faster and more efficient synthesis route.

  • Industrial Production Methods: On an industrial scale, the synthesis often involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the hydroxyl group on the quinoline ring.

  • Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of different derivatives.

  • Substitution: Substitution reactions can occur at various positions on the quinoline ring, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated quinolines and quinone derivatives.

  • Reduction Products: Reduced oxadiazoles and quinoline derivatives.

  • Substitution Products: Substituted quinolines with different functional groups.

Scientific Research Applications

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate: has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties.

  • Medicine: It has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents for various diseases.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors in biological systems, influencing their activity.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-hydroxy-4-quinolinecarboxylate: is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other oxadiazole derivatives, quinoline derivatives, and their combinations.

  • Uniqueness: The presence of both the oxadiazole and quinoline rings, along with the specific placement of the phenyl group, distinguishes this compound from others in its class.

Properties

IUPAC Name

(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-oxo-1H-quinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O4/c23-16-10-14(13-8-4-5-9-15(13)20-16)19(24)25-11-17-21-22-18(26-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXNEUSOWIYMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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